molecular formula C15H16N2O2S B12993054 2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide

2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide

Cat. No.: B12993054
M. Wt: 288.4 g/mol
InChI Key: HOEFUZSZNQMWDB-UHFFFAOYSA-N
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Description

2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives have gained significant attention due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide typically involves the condensation of 3,4-dimethylphenylacetic acid with thiophene-3-carboxylic acid, followed by amide formation. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide is unique due to its specific structural features, such as the presence of the 3,4-dimethylphenyl group and the thiophene-3-carboxamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethylphenyl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C15H16N2O2S/c1-9-3-4-11(7-10(9)2)8-13(18)17-15-12(14(16)19)5-6-20-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18)

InChI Key

HOEFUZSZNQMWDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N)C

Origin of Product

United States

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